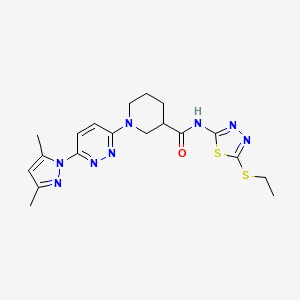![molecular formula C19H19N3O B2800491 4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine CAS No. 359685-79-3](/img/structure/B2800491.png)
4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups. It includes a phenyl group, a methoxy group, a pyridine ring, and an imidazole ring. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyridine and imidazole rings are aromatic and planar, while the phenyl and methoxy groups could add steric bulk .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyridine and imidazole rings could enhance its solubility in polar solvents .Scientific Research Applications
Photophysical Characteristics and Intramolecular Processes
Studies on imidazo[4,5-c]pyridine derivatives, such as 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and its analogues, reveal intriguing photophysical characteristics. These compounds demonstrate a competition between intramolecular charge transfer (ICT) and excited state intramolecular proton transfer (ESIPT) processes. For instance, some derivatives exhibit normal and tautomer emissions in both aprotic and protic solvents due to ESIPT, highlighting their potential in developing photochemical sensors and biomarkers (Behera, Karak, & Krishnamoorthy, 2015).
Crystal Structure and Hirshfeld Surface Analysis
The crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, such as N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine, have been explored. These studies provide insights into the molecular geometry and intermolecular interactions, which are essential for designing new compounds with desired physical and chemical properties (Dhanalakshmi et al., 2018).
Synthesis and Molecular Rearrangements
Research on the synthesis and molecular rearrangements of imidazo[1,2-a]pyridines and their derivatives demonstrates their versatility in organic synthesis. These compounds undergo transformations to yield new molecular structures with potential applications in medicinal chemistry and drug development (Khalafy, Setamdideh, & Dilmaghani, 2002).
Fluorescence Properties for Biochemical Applications
The fluorescent properties of certain imidazo[1,2-a]pyridine derivatives make them candidates for biochemical applications. For example, 3-hydroxymethyl derivatives exhibit enhanced fluorescence intensity, suggesting their use as biomarkers or in photochemical sensors. The modification of these compounds can tune their luminescent properties for specific applications (Velázquez-Olvera et al., 2012).
Radioligand Imaging Applications
Derivatives of imidazo[4,5-b]pyridine, such as 2-butyl-5-methoxymethyl-6-(1-oxopyridin-2-yl)-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3H-imidazo[4,5-b]pyridine (KR31173), have been investigated for their potential in radioligand imaging of the AT1 angiotensin receptor with PET. This application is indicative of the relevance of imidazo[4,5-c]pyridine derivatives in diagnostic imaging and pharmacological research (Mathews et al., 2004).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, have been reported to exhibit a broad spectrum of pharmacological activities . They have been known to interact with a wide range of receptor targets, playing a crucial role in numerous disease conditions .
Mode of Action
Similar compounds have been reported to influence many cellular pathways necessary for the proper functioning of various cells . They have been known to act as GABA A receptor positive allosteric modulators , indicating their potential to modulate neurotransmission in the central nervous system.
Biochemical Pathways
These include pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
Result of Action
Compounds with similar structures have been reported to exhibit a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Future Directions
properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-2-4-14(5-3-1)12-23-16-8-6-15(7-9-16)18-19-17(10-11-20-18)21-13-22-19/h1-9,13,18,20H,10-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPORPIQXJQGXGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(2,4-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2800413.png)
![Methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2800414.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2800415.png)
![N-(3-methylphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide](/img/structure/B2800417.png)




![2-[(Azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2800425.png)
![N-[2-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethyl]prop-2-enamide](/img/structure/B2800426.png)


